
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate is an organic compound that features a unique combination of functional groups, including a methanesulfonyl group, an ethyl chain, and a prop-2-en-1-ylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate typically involves the following steps:
Formation of the Methanesulfonyl Group: Methanesulfonyl chloride is reacted with an appropriate alcohol, such as ethanol, in the presence of a base like pyridine to form the methanesulfonyl ester.
Introduction of the Prop-2-en-1-ylcarbamate Moiety: The methanesulfonyl ester is then reacted with an appropriate amine, such as prop-2-en-1-ylamine, under suitable conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can act as a good leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate and alkene moieties.
Addition Reactions: The alkene group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .
Applications De Recherche Scientifique
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methanesulfonyl)ethyl carbamate: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
2-(Methanesulfonyl)ethyl prop-2-en-1-ylamine: Contains an amine group instead of a carbamate, leading to different chemical properties and biological activities.
Uniqueness
2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
106636-82-2 |
|---|---|
Formule moléculaire |
C7H13NO4S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-methylsulfonylethyl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C7H13NO4S/c1-3-4-8-7(9)12-5-6-13(2,10)11/h3H,1,4-6H2,2H3,(H,8,9) |
Clé InChI |
PKKTXOPRYZSUNK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCOC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
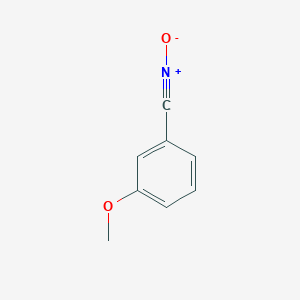
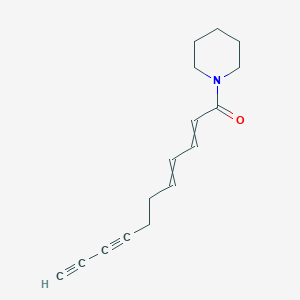
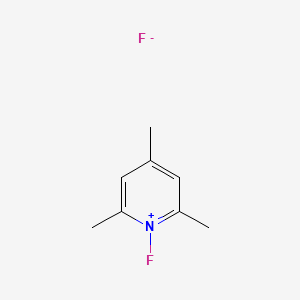
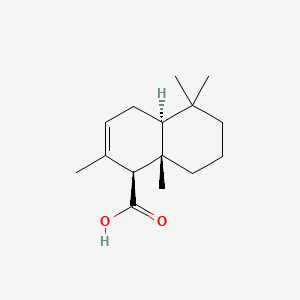
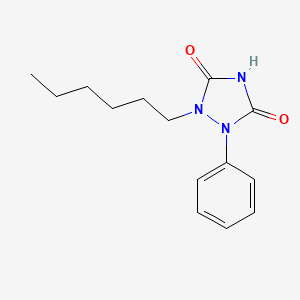
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
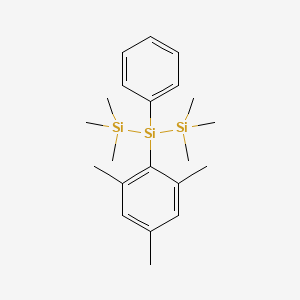
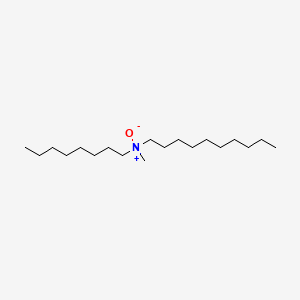
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

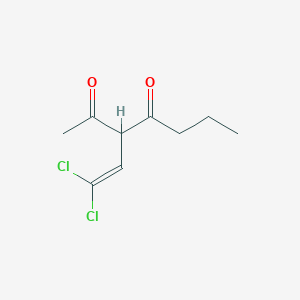
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
